molecular formula C24H21N3O2S2 B5066606 N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide

N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide

Número de catálogo B5066606
Peso molecular: 447.6 g/mol
Clave InChI: FAZSKJUSWWUYIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide, also known as Compound 25, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound is a potent inhibitor of the protein phosphatase 5 (PP5) enzyme, which is involved in multiple cellular signaling pathways. In

Mecanismo De Acción

N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 is a selective inhibitor of the PP5 enzyme, which is a member of the serine/threonine protein phosphatase family. PP5 is involved in multiple cellular signaling pathways, including the regulation of stress responses, cell cycle progression, and DNA damage repair. By inhibiting PP5, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 disrupts these signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cell lines, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 induces cell cycle arrest and apoptosis, leading to inhibition of tumor growth. In models of neurodegenerative diseases, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has been shown to protect against oxidative stress and inflammation, leading to improved neuronal survival. Additionally, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has been shown to improve cardiac function and reduce myocardial infarct size in models of cardiovascular disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has several advantages for lab experiments, including its high potency and selectivity for the PP5 enzyme. Additionally, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has demonstrated efficacy in multiple disease models, indicating its broad therapeutic potential. However, there are also limitations to using N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 in lab experiments, including its relatively low solubility and stability in aqueous solutions. Furthermore, the pharmacokinetic properties of N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 have not been fully characterized, which may limit its translational potential.

Direcciones Futuras

There are several future directions for research on N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25. First, further studies are needed to fully characterize the pharmacokinetic properties of N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25, including its absorption, distribution, metabolism, and excretion. Second, additional preclinical studies are needed to evaluate the efficacy of N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 in animal models of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Third, the development of analogs of N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 with improved solubility and stability may enhance its translational potential. Finally, clinical trials are needed to evaluate the safety and efficacy of N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 in human patients.

Métodos De Síntesis

The synthesis of N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 involves the reaction of 4-(1-naphthyl)-1,3-thiazol-2-amine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-propoxybenzoyl chloride to give the final product. The synthesis method has been optimized to yield high purity and high yield of N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25.

Aplicaciones Científicas De Investigación

N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In preclinical studies, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has demonstrated anti-tumor activity in multiple cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has shown neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. Furthermore, N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide 25 has been shown to have cardioprotective effects in models of myocardial infarction.

Propiedades

IUPAC Name

N-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamothioyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S2/c1-2-13-29-18-10-5-9-17(14-18)22(28)26-23(30)27-24-25-21(15-31-24)20-12-6-8-16-7-3-4-11-19(16)20/h3-12,14-15H,2,13H2,1H3,(H2,25,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZSKJUSWWUYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.